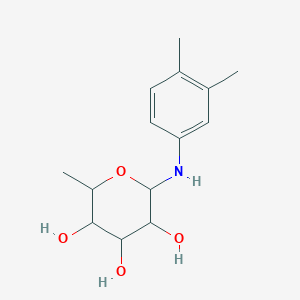![molecular formula C24H32N2O8 B3826867 2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol](/img/structure/B3826867.png)
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol
Overview
Description
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a unique oxane ring structure, which contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol typically involves multiple steps, including the formation of the oxane ring and the introduction of hydroxyl groups. One common synthetic route involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large-scale synthesis of the precursor compounds.
Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.
Purification: Purification of the final product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol has various scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol is unique due to its specific oxane ring structure and multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O8/c1-11-17(27)19(29)21(31)23(33-11)25-15-7-3-13(4-8-15)14-5-9-16(10-6-14)26-24-22(32)20(30)18(28)12(2)34-24/h3-12,17-32H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPZQBTAUBPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4C(C(C(C(O4)C)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine](/img/structure/B3826790.png)
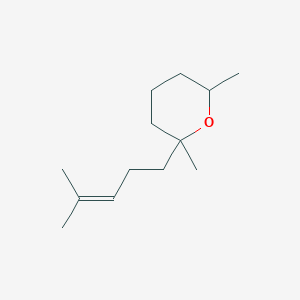
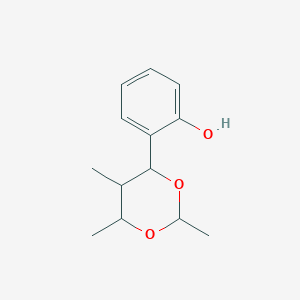
![2-[(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B3826799.png)
![3-[2-(diphenylphosphoryl)ethyl]-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B3826801.png)
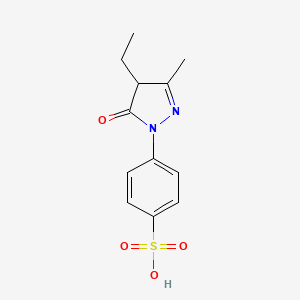
![2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE](/img/structure/B3826813.png)
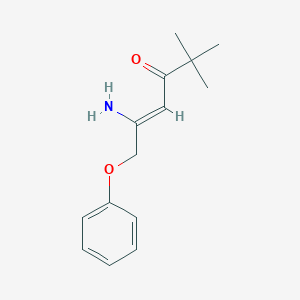
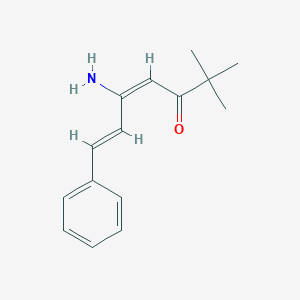
![2'-amino-5-bromo-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B3826850.png)
![methyl 4-[1,3-bis(benzoylamino)-2-hydroxy-11-oxo-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B3826853.png)
![N~1~-(4,8-dihydroxy-6-thiabicyclo[3.2.1]oct-1-yl)benzamide](/img/structure/B3826857.png)
![1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol](/img/structure/B3826860.png)
